N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety, a fluorinated aromatic ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an etherification reaction, where the benzodioxole is reacted with an appropriate ethyl halide in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the fluorinated aromatic ring can enhance binding affinity and specificity. The benzodioxole moiety may interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide
- N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanamine
Uniqueness
Compared to similar compounds, N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities. The combination of the benzodioxole moiety with the sulfonamide group also provides a distinct structural framework that can be exploited for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-11-8-13(3-4-14(11)17)24(19,20)18-6-7-21-12-2-5-15-16(9-12)23-10-22-15/h2-5,8-9,18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKQFXVJXBTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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